molecular formula C6H3BrF2Mg B12554195 magnesium;1,3-difluorobenzene-2-ide;bromide CAS No. 186805-16-3

magnesium;1,3-difluorobenzene-2-ide;bromide

Cat. No.: B12554195
CAS No.: 186805-16-3
M. Wt: 217.29 g/mol
InChI Key: OHLKGNHTVDUIJV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;1,3-difluorobenzene-2-ide;bromide is an organomagnesium compound with the molecular formula C6H3BrF2Mg. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of various fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;1,3-difluorobenzene-2-ide;bromide can be synthesized through the reaction of 1,3-difluorobenzene with magnesium in the presence of a bromine source. The reaction typically takes place in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

C6H4F2+Mg+Br2C6H3BrF2MgC_6H_4F_2 + Mg + Br_2 \rightarrow C_6H_3BrF_2Mg C6​H4​F2​+Mg+Br2​→C6​H3​BrF2​Mg

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous-flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant flow rates, which are crucial for scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,3-difluorobenzene-2-ide;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halogens in aromatic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.

    Substitution Reactions: Often carried out in the presence of a catalyst such as copper(I) iodide.

    Coupling Reactions: Utilizes palladium or nickel catalysts under inert conditions.

Major Products

The major products formed from these reactions include fluorinated alcohols, substituted aromatic compounds, and complex organic molecules with multiple functional groups.

Scientific Research Applications

Magnesium;1,3-difluorobenzene-2-ide;bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of fluorinated organic compounds, which are valuable in developing new materials and catalysts.

    Biology: Plays a role in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced biological activity.

    Industry: Important in the production of agrochemicals and specialty chemicals with specific properties.

Mechanism of Action

The mechanism by which magnesium;1,3-difluorobenzene-2-ide;bromide exerts its effects involves the formation of a highly reactive organomagnesium intermediate. This intermediate can readily attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;1,2-difluorobenzene-5-ide;bromide
  • Magnesium;1,4-difluorobenzene-2-ide;bromide
  • Magnesium;3,5-difluorobenzene-2-ide;bromide

Uniqueness

Magnesium;1,3-difluorobenzene-2-ide;bromide is unique due to its specific substitution pattern on the benzene ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly valuable in the synthesis of certain fluorinated compounds that require precise control over the position of the fluorine atoms.

Properties

CAS No.

186805-16-3

Molecular Formula

C6H3BrF2Mg

Molecular Weight

217.29 g/mol

IUPAC Name

magnesium;1,3-difluorobenzene-2-ide;bromide

InChI

InChI=1S/C6H3F2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

OHLKGNHTVDUIJV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=[C-]C(=C1)F)F.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.